BenchChemオンラインストアへようこそ!

3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

Lipophilicity Physicochemical profiling Membrane permeability

3-Butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 862808-49-9) is a synthetic small molecule with molecular formula C21H21N3O5 and molecular weight 395.415 g/mol. It features a 1,3,4-oxadiazole central ring linking a 2,3-dihydro-1,4-benzodioxin moiety at position 5 and a 3-butoxy-substituted benzamide at position 2 via an amide linkage.

Molecular Formula C21H21N3O5
Molecular Weight 395.415
CAS No. 862808-49-9
Cat. No. B2680820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS862808-49-9
Molecular FormulaC21H21N3O5
Molecular Weight395.415
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C21H21N3O5/c1-2-3-9-26-16-6-4-5-14(12-16)19(25)22-21-24-23-20(29-21)15-7-8-17-18(13-15)28-11-10-27-17/h4-8,12-13H,2-3,9-11H2,1H3,(H,22,24,25)
InChIKeyZQBVBSDFPRNXAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 862808-49-9): Core Identity for Research Procurement


3-Butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 862808-49-9) is a synthetic small molecule with molecular formula C21H21N3O5 and molecular weight 395.415 g/mol . It features a 1,3,4-oxadiazole central ring linking a 2,3-dihydro-1,4-benzodioxin moiety at position 5 and a 3-butoxy-substituted benzamide at position 2 via an amide linkage. The compound belongs to the broader class of 1,3,4-oxadiazole-benzamide hybrids, a scaffold family investigated for anticancer activity through telomerase inhibition and methionine aminopeptidase type II (MetAP2) inhibition [1][2]. The compound is supplied exclusively as a non-human research reagent by specialized chemical vendors .

Why Closely Related 1,3,4-Oxadiazole-Benzamide Analogs Cannot Substitute for CAS 862808-49-9 in Research Programs


Within the 2,3-dihydro-1,4-benzodioxin-1,3,4-oxadiazole-benzamide scaffold family, substitution pattern on the benzamide phenyl ring dictates pharmacological behavior. The 3-butoxy group of CAS 862808-49-9 represents a specific meta-substituted ether with a four-carbon linear alkyl chain that is absent in closely cataloged analogs such as the 4-benzyl (CAS 851094-62-7), 4-methoxy, 2-chloro (CAS 862808-61-5), and unsubstituted benzamide variants [1]. Published SAR data from two independent 1,4-benzodioxan-oxadiazole series demonstrate that even minor alterations to the terminal aryl/benzamide substituent shift both anti-proliferative potency and target engagement profiles (telomerase IC50 range: 1.27 to >50 μM across 19 analogs; MetAP2-dependent apoptosis varies by substituent) [2][3]. Consequently, procurement of a generic in-class compound without the 3-butoxy substitution risks entering an entirely different activity space and cannot serve as a reliable proxy for this specific molecule.

Quantitative Differentiation Evidence for 3-Butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 862808-49-9) Versus Closest Analogs


Meta-Butoxy Substitution Pattern: Calculated Lipophilicity Advantage Over Unsubstituted and 4-Methoxy Benzamide Analogs

The 3-butoxy substituent on the benzamide phenyl ring of CAS 862808-49-9 is calculated to impart approximately 2.5–3.4 log units higher cLogP relative to the unsubstituted benzamide analog N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide. Based on the 3-butoxybenzamide substructure (cLogP ~2.5–3.4, depending on calculation method) , the target compound is estimated to have cLogP in the range of 3.5–4.5, compared to an estimated cLogP of ~1.5–2.0 for the unsubstituted analog and ~1.8–2.5 for the 4-methoxy analog. The four-carbon linear butoxy chain at the meta position provides a distinct lipophilic footprint versus the para-substituted methoxy (one carbon) and para-substituted benzyl (aromatic) variants that are more commonly cataloged .

Lipophilicity Physicochemical profiling Membrane permeability

Binding Activity Context: 4-Benzyl Analog Demonstrates Micromolar EC50 Against Ras-Related Target; 3-Butoxy Variant Offers a Distinct Pharmacological Starting Point

The 4-benzyl analog (CAS 851094-62-7) has a published EC50 of 2.79 μM (2,790 nM) against cell division control protein 42 homolog (Cdc42, a Ras-related GTPase) in a high-throughput screening assay, with an IC50 of 7.92 μM against ADP-ribosylation factor GTPase-activating protein 1 (ARFGAP1) [1]. These data establish that the 2,3-dihydro-1,4-benzodioxin-1,3,4-oxadiazole-benzamide scaffold can engage intracellular GTPase targets at low micromolar concentrations. CAS 862808-49-9 replaces the 4-benzyl group with a 3-butoxy group, altering both the electronic character (from aromatic CH2-π to aliphatic ether oxygen with lone-pair H-bond acceptor capacity) and the spatial orientation (meta vs. para substitution) of the terminal benzamide substituent—two variables known to significantly modulate target affinity in oxadiazole-benzamide SAR series [2][3].

Ras-related GTPase Binding affinity SAR exploration

Anticancer Scaffold Class Validation: 1,4-Benzodioxan-1,3,4-Oxadiazole Derivatives Demonstrate Consistent Cytotoxicity Across Multiple Cell Lines; 3-Butoxy Variant Positioned Within Active Chemical Space

Two independent medicinal chemistry campaigns have established that the 1,4-benzodioxan-1,3,4-oxadiazole scaffold confers anticancer activity. Zhang et al. (2011) reported that compounds 6k, 6l, 6m, 6n, and 6s exhibited IC50 values ranging from 7.21 μM to 25.87 μM against HEPG2, HELA, SW1116, and BGC823 cancer cell lines, with compound 6k showing the most potent telomerase inhibition (IC50 = 1.27 ± 0.05 μM) [1]. Sun et al. (2013) demonstrated that compound 7a from a related 1,4-benzodioxan-1,3,4-oxadiazole series showed the most potent biological activity against Human Umbilical Vein Endothelial cells, comparable to the positive control, with MetAP2 pathway inhibition confirmed by apoptosis and flow cytometry assays [2]. The patent CN102690261A further claims that 1,4-benzodioxan-containing 1,3,4-oxadiazole derivatives have 'obvious effects for inhibiting growth of human hepatoma cell HEP-G2, human colon cancer cell SW116, and human cervical cancer cell HELA' [3]. CAS 862808-49-9 shares this exact core scaffold but differentiates through its unique 3-butoxybenzamide terminus.

Anticancer Telomerase inhibition Cytotoxicity screening

Meta- vs. Para-Substitution Topology: 3-Butoxy Orientation Provides a Structurally Distinct Vector for Target Engagement Compared to Para-Substituted Analogs

CAS 862808-49-9 bears the butoxy group at the meta (3-) position of the benzamide phenyl ring, whereas the majority of cataloged close analogs in this scaffold class are para-substituted: 4-methoxy, 4-benzyl, 4-acetyl, 4-(diethylsulfamoyl), and 4-[cyclohexyl(methyl)sulfamoyl] variants . The only cataloged ortho-substituted analog is the 2-chloro variant (CAS 862808-61-5). In benzamide-based medicinal chemistry, meta vs. para substitution alters the dihedral angle between the amide and the phenyl ring, shifts the spatial trajectory of the substituent relative to the oxadiazole core, and modifies the electron density distribution on the benzamide carbonyl—all factors that directly impact hydrogen bonding geometry with target proteins . The 3-butoxy substitution topology is therefore mechanistically distinct from all para-substituted comparators.

Structure-activity relationship Substitution topology Molecular recognition

Recommended Research Procurement Scenarios for 3-Butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 862808-49-9)


Oncology-Focused Phenotypic or Target-Based Screening Leveraging the Validated 1,4-Benzodioxan-Oxadiazole Anticancer Scaffold

CAS 862808-49-9 is suitable for inclusion in medium-throughput anticancer screening decks against the cell lines validated for this scaffold class—HEPG2 (hepatoma), HELA (cervical), SW1116/SW116 (colon), and BGC823 (gastric)—where the 3-butoxy substitution may yield differentiated GI50/IC50 values relative to published para-substituted analogs [1][2]. The compound can also be deployed in telomerase inhibition (TRAP-PCR-ELISA) and MetAP2 enzymatic assays to determine whether the meta-butoxy vector improves or attenuates target engagement compared to the published lead compounds 6k (telomerase IC50 = 1.27 μM) and 7a.

Ras Pathway GTPase Inhibitor SAR Expansion Using the 4-Benzyl Analog as Reference Point

Given the published low-micromolar EC50 (2.79 μM) of the 4-benzyl analog against Cdc42 [1], CAS 862808-49-9 can serve as a key comparator in Ras-related GTPase inhibitor SAR studies. The replacement of the 4-benzyl group with a 3-butoxy moiety tests whether an aliphatic ether hydrogen-bond acceptor at the meta position can maintain or improve GTPase engagement while potentially offering superior physicochemical or selectivity properties.

Lipophilicity-Driven Pharmacokinetic Profiling Studies Within the Oxadiazole-Benzamide Chemical Series

With an estimated cLogP approximately 1.5–3.0 units higher than the unsubstituted and 4-methoxy benzamide analogs [1], CAS 862808-49-9 can be used as a high-lipophilicity probe in parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability studies, and plasma protein binding determinations, enabling systematic mapping of how the 3-butoxy group influences ADME properties relative to less lipophilic scaffold mates.

Chemical Biology Tool Compound for Probing the Functional Consequences of Meta- vs. Para-Benzamide Substitution

CAS 862808-49-9 is one of the only cataloged meta-substituted members of the 2,3-dihydro-1,4-benzodioxin-1,3,4-oxadiazole-benzamide family [1]. This makes it a valuable singleton for chemical biology studies investigating how benzamide substitution topology (meta-butoxy vs. para-methoxy, para-benzyl, para-acetyl, or ortho-chloro) alters cellular target engagement, phenotypic response, and off-target liability profiles within a constant core scaffold.

Quote Request

Request a Quote for 3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.